molecular formula C11H14ClO5P B13145174 Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate

Cat. No.: B13145174
M. Wt: 292.65 g/mol
InChI Key: PINORBFTXSYEQN-UHFFFAOYSA-N
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Description

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is an organic compound with a complex structure that includes a phosphonate group, a chlorophenoxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate typically involves the reaction of 4-chlorophenol with a suitable phosphonate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and 4-chlorophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.

Major Products

Scientific Research Applications

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3-(4-chlorophenoxy)-2-methylpropanoyl)phosphonate
  • Dimethyl (3-(4-chlorophenoxy)-2-hydroxypropanoyl)phosphonate
  • Dimethyl (3-(4-chlorophenoxy)-2-aminopropanoyl)phosphonate

Uniqueness

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ketone group, in particular, allows for unique interactions with enzymes and other molecular targets, distinguishing it from similar compounds .

Properties

Molecular Formula

C11H14ClO5P

Molecular Weight

292.65 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one

InChI

InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3

InChI Key

PINORBFTXSYEQN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)COC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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